5-HT1D vs. 5-HT1B Binding Selectivity
PNU-142633 demonstrates exceptional selectivity for the human 5-HT1D receptor over the closely related 5-HT1B receptor. In direct radioligand binding assays, PNU-142633 binds to the human 5-HT1D receptor with a Ki of 6 nM, while its affinity for the human 5-HT1B receptor is greater than 18,000 nM [1]. In contrast, the prototypical triptan, sumatriptan, displays nearly equivalent affinity for both 5-HT1D (Ki = 17 nM) and 5-HT1B (Ki = 27 nM) receptors, with a selectivity ratio of only 1.6 [2].
| Evidence Dimension | Receptor binding affinity (Ki) and selectivity ratio |
|---|---|
| Target Compound Data | Ki (5-HT1D) = 6 nM; Ki (5-HT1B) > 18,000 nM; Selectivity ratio > 3,000 |
| Comparator Or Baseline | Sumatriptan: Ki (5-HT1D) = 17 nM; Ki (5-HT1B) = 27 nM; Selectivity ratio = 1.6 |
| Quantified Difference | PNU-142633 is >1,000-fold more selective for 5-HT1D over 5-HT1B compared to sumatriptan |
| Conditions | Radioligand binding assays using human recombinant 5-HT1D and 5-HT1B receptors |
Why This Matters
This high degree of selectivity makes PNU-142633 the preferred tool compound for isolating the specific role of the 5-HT1D receptor in neurogenic inflammation and migraine pathophysiology without the confounding influence of 5-HT1B-mediated vasoconstriction.
- [1] McCall RB, Huff R, Chio CL, TenBrink R, Bergh CL, Ennis MD, et al. Preclinical studies characterizing the anti-migraine and cardiovascular effects of the selective 5-HT1D receptor agonist PNU-142633. Cephalalgia. 2002 Dec;22(10):799-806. View Source
- [2] Peroutka SJ, McCarthy BG. Sumatriptan (GR 43175) interacts selectively with 5-HT1B and 5-HT1D binding sites. Eur J Pharmacol. 1989 Apr 12;163(1):133-6. View Source
